molecular formula C23H22N2O5 B2526786 2-[[2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-oxo-5-isoquinolinyl]oxy]acetic acid ethyl ester CAS No. 868223-79-4

2-[[2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-oxo-5-isoquinolinyl]oxy]acetic acid ethyl ester

Cat. No. B2526786
CAS RN: 868223-79-4
M. Wt: 406.438
InChI Key: HIOQZVKOEGYGAK-UHFFFAOYSA-N
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Description

This compound, also known as CHEBI:109267, is a type of isoquinoline . It has a molecular formula of C23H22N2O5 and an average mass of 406.432 .


Molecular Structure Analysis

The InChI string of this compound is InChI=1S/C23H22N2O5/c1-2-29-22(27)15-30-20-9-5-7-18-17(20)11-12-24(23(18)28)14-21(26)25-13-10-16-6-3-4-8-19(16)25/h3-9,11-12H,2,10,13-15H2,1H3 . This can be used to generate a molecular structure.

Scientific Research Applications

Chemical Reactions and Synthesis

  • Ethyl esters like 2-[[2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-oxo-5-isoquinolinyl]oxy]acetic acid ethyl ester have been involved in complex chemical reactions. For instance, a study discussed the isolation and identification of various ethyl esters, including those related to indazole and quinazoline, from reactions involving 1H-indazol-3-ol and ethyl chloroacetate (Bonanomi & Palazzo, 1977).

Stereochemical Investigations

  • Investigations into the stereochemical aspects of reactions involving similar compounds have been conducted. One study explored the nucleophilic addition of methyl ethyl ketone to (E)-alkyloxindolylideneacetates, yielding various esters and isomers (El-Samahy, 2005).

Synthesis of Benzoquinoline Derivatives

  • In the context of synthesizing benzoquinoline derivatives, the use of β-oxoacids esters, including those similar to the compound , has been pivotal (Gusak & Kozlov, 2007).

Crystallographic Analysis

  • Crystal structure and Hirshfeld surface analysis have been utilized to understand the molecular structure of related ethyl esters. One such study provided insights into the spatial arrangement and bonding in these compounds (Baba et al., 2019).

Kinetic Studies

  • Kinetic studies have also been conducted on reactions involving similar compounds. For instance, the reaction behavior of 2-phenyl-4,4-dimethyl-2-oxazolin-5-one with the ethyl ester of DL-alanine was studied to understand the reaction kinetics (Rodríguez et al., 1971).

DFT and Quantum Chemical Investigation

  • Advanced computational methods like Density Functional Theory (DFT) have been employed to investigate the molecular properties of compounds including pyrrolidinones, which share structural similarities with the compound (Bouklah et al., 2012).

properties

IUPAC Name

ethyl 2-[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c1-2-29-22(27)15-30-20-9-5-7-18-17(20)11-12-24(23(18)28)14-21(26)25-13-10-16-6-3-4-8-19(16)25/h3-9,11-12H,2,10,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOQZVKOEGYGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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